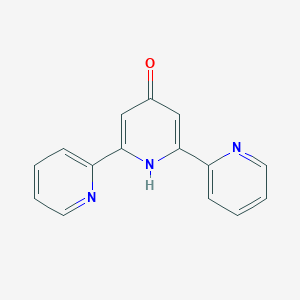

2,6-双(2-吡啶基)-4(1H)-吡啶酮

概述

描述

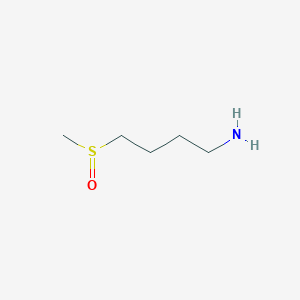

2,6-Bis(2-pyridyl)-4(1H)-pyridone, also known as 2,6-bis(2-pyridyl)pyridin-4-one, is a heterocyclic organic compound that has been studied extensively in the scientific community. It is a member of the pyridone family and is a colorless solid at room temperature. The compound has a wide range of applications in the fields of chemistry, biochemistry, and pharmacology.

科学研究应用

催化性能:衍生物2,6-双(3-吡啶基)-4-(4-吡啶基)吡啶显示出在形成新型配位聚合物方面的潜在催化性能,可用于各种化学过程 (Sotnik et al., 2015)。

抗菌活性:2,6-双(2-吡啶基)-4(1H)-吡啶酮表现出抗菌性能,并展示出超分子自组装,这可能对新抗生素或抗菌剂的开发具有重要意义 (Dhau et al., 2014)。

杂环偶氮染料的稳定性:它有助于基于吡啶-2,6-二胺的杂环偶氮染料在高pH值下的稳定性,对设计具有功能基团转化的新染料至关重要 (Zhao et al., 2017)。

异常荧光性能:该化合物显示出独特的荧光特性,具有较大的斯托克斯位移和低能量发射。这种性质在材料科学和分子成像中很有用 (Farrow et al., 2018)。

抗肿瘤活性:一些衍生物已显示对各种癌细胞系的生长具有抑制作用,表明在癌症研究和治疗中具有潜在应用 (Cocco et al., 2003)。

C-H硼化合成:该化合物用于铑催化的2-吡啶酮的C6选择性C-H硼化,这是有机合成中的重要过程 (Miura et al., 2016)。

合成的构建块:它用作合成双(杂环基)-4-吡喃酮和吡啶醇的构建块,在有机化学和制药中很重要 (Obydennov et al., 2020)。

聚酰亚胺的开发:从中衍生的新型聚酰亚胺表现出异常的热稳定性和热氧化稳定性,在材料科学中很有用 (Zhang et al., 2005)。

降压活性:该化合物显示出降压活性,并正在开发为治疗心绞痛和冠状血管扩张剂的药物 (Bergmann & Gericke, 1990)。

聚酰亚胺的表征:从中衍生的聚酰亚胺表现出良好的热稳定性、出色的机械性能和低介电常数,在聚合物科学中具有重要意义 (Wang et al., 2006)。

抑制肿瘤生长:包括该化合物在内的某些4-羟基-2-吡啶酮衍生物显示出显著的抑制肿瘤生长活性 (Cocco et al., 2000)。

酮-烯醇平衡研究:已对2,6-双(2′-吡啶基)-4-吡啶酮衍生物之间的酮-烯醇平衡进行了研究,有助于我们理解化学平衡 (Murguly et al., 1999)。

氨基烯烃环氨化的前催化剂:它作为增强底物范围的改性酰胺配合物,在氨基烯烃环氨化中起重要作用,对有机合成很重要 (Bexrud & Schafer, 2010)。

药物治疗中的代谢:用于治疗阿片类成瘾的药物美曲酮通过大鼠肝酶代谢形成α-吡啶酮代谢物,展示了其在药代动力学中的作用 (Damani et al., 1981)。

自旋交替行为:含有2,6-双(2-吡啶基)-4(1H)-吡啉酮衍生物的配合物表现出自旋交替行为,这在分子磁性领域中具有相关性(Agustí et al., 2009)。

作用机制

Target of Action

The primary targets of 2,6-Bis(2-pyridyl)-4(1H)-pyridone are RuII complexes . These complexes are stabilized with the pentapyridyl ligand Py5Me2 and with an axial X ligand .

Mode of Action

The compound interacts with its targets through a process of ligand substitution . The cyclic voltammograms of these complexes in MeCN reflect a reversible substitution of the axial X ligand with MeCN . Irreversible ligand substitution is also observed in propylene carbonate, but only at oxidizing potentials that decompose the azide ligand .

Biochemical Pathways

The affected pathways involve the oxidation of the methyl group of m-xylene , a structural analogue of 2,6-lutidine . This oxidation is catalyzed by Xylene monooxygenase (XMO) from Pseudomonas putida .

Result of Action

The molecular and cellular effects of the compound’s action involve the formation of RuII complexes and the oxidation of the methyl group of m-xylene . These processes result in the synthesis of 2,6-bis(hydroxymethyl)pyridine , a versatile chemical intermediate used for the preparation of metal complexes and catalysts, biopolymers, and active pharmaceutical ingredients .

Action Environment

The action, efficacy, and stability of 2,6-Bis(2-pyridyl)-4(1H)-pyridone can be influenced by environmental factors such as the presence of MeCN and propylene carbonate . These substances can affect the compound’s interaction with its targets and its role in biochemical pathways .

安全和危害

未来方向

属性

IUPAC Name |

2,6-dipyridin-2-yl-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O/c19-11-9-14(12-5-1-3-7-16-12)18-15(10-11)13-6-2-4-8-17-13/h1-10H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRORSVNZQWCZTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC(=O)C=C(N2)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

128143-88-4 | |

| Record name | 2,6-Bis(2-pyridyl)-4(1H)-pyridone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the choice of counterion influence the properties of 2,6-Bis(2-pyridyl)-4(1H)-pyridone-based metal complexes?

A2: Research has shown that the counterion plays a crucial role in determining the solid-state packing and magnetic behaviour of 2,6-Bis(2-pyridyl)-4(1H)-pyridone complexes. Different counterions, like BF4-, SiF62-, ClO4-, and others, lead to variations in crystal packing, influencing intermolecular interactions and potentially affecting spin-crossover behaviour. [] For instance, the 2·1H2O complex exhibits polymorphism, with each polymorph displaying distinct spin-crossover behaviour due to differences in crystal packing and intermolecular interactions. []

Q2: Can you elaborate on the spin-crossover behaviour observed in some 2,6-Bis(2-pyridyl)-4(1H)-pyridone complexes?

A3: Cobalt(II) complexes with 2,6-Bis(2-pyridyl)-4(1H)-pyridone have been shown to exhibit interesting spin-crossover behaviour. [, , ] Spin-crossover refers to the transition between high-spin and low-spin electronic configurations of the metal ion, often triggered by temperature changes. In these complexes, the ligand field strength around the cobalt(II) ion can be tuned to lie near the spin-crossover region. As a result, factors like temperature, pressure, or even subtle changes in the crystal lattice (e.g., due to different counterions or solvent molecules) can induce a transition between the high-spin and low-spin states. [] This makes these complexes attractive for applications in molecular switches, sensors, and data storage devices.

Q3: Are there examples of how the bridging mode of a co-ligand impacts the magnetic properties in 2,6-Bis(2-pyridyl)-4(1H)-pyridone complexes?

A4: Yes, research has demonstrated the impact of bridging ligands on the magnetic properties of dinuclear nickel(II) complexes containing 2,6-Bis(2-pyridyl)-4(1H)-pyridone. In one study, two complexes were synthesized with different bridging modes of the azide (N3-) ligand. The complex with end-to-end µ1,3-N3 bridging exhibited antiferromagnetic interactions, while the complex with µ1,1-N3 bridging displayed ferromagnetic interactions. [] This highlights the significant influence of the bridging ligand's coordination mode on the magnetic exchange interactions between metal centers in these complexes.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[(2-Tert-butoxycarbonylaminoethyl)amino]-7-chloro-1-cyclopropyl-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid](/img/structure/B19552.png)

![[(2S,3R,4R)-2-(3,4-dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]oxolan-3-yl]methanol](/img/structure/B19567.png)